Pemetrexed Disodium

Description

Properties

IUPAC Name |

disodium;(2S)-2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O6.2Na/c21-20-24-16-15(18(29)25-20)12(9-22-16)6-3-10-1-4-11(5-2-10)17(28)23-13(19(30)31)7-8-14(26)27;;/h1-2,4-5,9,13H,3,6-8H2,(H,23,28)(H,26,27)(H,30,31)(H4,21,22,24,25,29);;/q;2*+1/p-2/t13-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYDXNILOWQXUOF-GXKRWWSZSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5Na2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8046660 | |

| Record name | Pemetrexed disodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

471.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150399-23-8 | |

| Record name | Pemetrexed disodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150399238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pemetrexed disodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PEMETREXED DISODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PKU919BA9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Pemetrexed Disodium in Non-Small Cell Lung Cancer

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pemetrexed disodium is a multi-targeted antifolate chemotherapeutic agent pivotal in the treatment of non-squamous non-small cell lung cancer (NSCLC). This technical guide provides a comprehensive overview of its core mechanism of action, from cellular uptake and metabolic activation to the inhibition of key enzymes in nucleotide synthesis. The document details the quantitative aspects of its enzymatic inhibition and cellular cytotoxicity, supported by a summary of its clinical efficacy in NSCLC. Furthermore, it outlines the experimental protocols for key assays used to characterize its activity and illustrates its mechanism and experimental workflows through detailed diagrams. This guide is intended to serve as a valuable resource for researchers and professionals in oncology drug development, offering in-depth insights into the molecular pharmacology of pemetrexed.

Core Mechanism of Action

Pemetrexed exerts its cytotoxic effects by disrupting folate-dependent metabolic pathways essential for the synthesis of nucleotides, which are the building blocks of DNA and RNA. Unlike earlier antifolates that primarily target a single enzyme, pemetrexed is a multi-targeted inhibitor, concurrently acting on several key enzymes in both purine and pyrimidine biosynthesis.[1][2] This multi-targeted approach is a key factor in its clinical efficacy.

The primary enzymatic targets of pemetrexed are:

-

Thymidylate Synthase (TS): Pemetrexed potently inhibits TS, the enzyme responsible for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP).[2][3] This is a rate-limiting step in the de novo synthesis of pyrimidines. Inhibition of TS leads to a depletion of dTMP, and subsequently thymidine triphosphate (dTTP), a crucial component for DNA replication and repair. The resulting imbalance in deoxynucleotides and the accumulation of dUMP can lead to DNA damage and apoptosis.[2]

-

Dihydrofolate Reductase (DHFR): Pemetrexed also inhibits DHFR, an enzyme critical for the regeneration of tetrahydrofolate (THF) from dihydrofolate (DHF). THF and its derivatives are essential cofactors for a variety of one-carbon transfer reactions in nucleotide synthesis, including the TS-mediated conversion of dUMP to dTMP. By inhibiting DHFR, pemetrexed further depletes the intracellular pool of reduced folates, thereby enhancing its inhibitory effect on TS and other folate-dependent enzymes.

-

Glycinamide Ribonucleotide Formyltransferase (GARFT): A key enzyme in the de novo purine synthesis pathway, GARFT is responsible for the formylation of glycinamide ribonucleotide. Inhibition of GARFT by pemetrexed disrupts the synthesis of purine nucleotides (adenosine and guanosine), which are essential for both DNA and RNA synthesis.

The inhibition of these multiple enzymes leads to a comprehensive blockade of nucleotide biosynthesis, ultimately resulting in cell cycle arrest and apoptosis in rapidly dividing cancer cells.

Cellular Uptake and Metabolism

The efficacy of pemetrexed is critically dependent on its transport into cancer cells and its subsequent metabolic activation.

-

Cellular Transport: Pemetrexed enters cells primarily through the Reduced Folate Carrier (RFC) , a major transporter for folates and antifolates. It also utilizes the proton-coupled folate transporter (PCFT) for cellular uptake. The expression levels of these transporters can significantly influence the intracellular concentration of pemetrexed and, consequently, its cytotoxic activity.

-

Polyglutamylation: Once inside the cell, pemetrexed is converted into its active polyglutamated forms by the enzyme folylpolyglutamate synthetase (FPGS) . This process involves the addition of multiple glutamate residues to the pemetrexed molecule. Polyglutamation is a crucial step for two main reasons:

-

Cellular Retention: The polyglutamated forms are larger and more negatively charged, which traps them within the cell, leading to a prolonged intracellular half-life and sustained inhibition of target enzymes.

-

Enhanced Potency: Polyglutamated pemetrexed is a significantly more potent inhibitor of TS and GARFT compared to its monoglutamated form.

-

Mechanisms of Resistance

Resistance to pemetrexed, either innate or acquired, is a significant clinical challenge. The primary mechanisms of resistance include:

-

Increased Expression of Target Enzymes: Overexpression of the target enzymes, particularly Thymidylate Synthase (TS) , is a well-documented mechanism of pemetrexed resistance. Higher levels of TS can overcome the inhibitory effects of the drug.

-

Decreased Expression of Transporters: Reduced expression of the Reduced Folate Carrier (RFC) can limit the uptake of pemetrexed into cancer cells, thereby reducing its intracellular concentration and efficacy.

-

Impaired Polyglutamylation: Decreased activity of the folylpolyglutamate synthetase (FPGS) enzyme can lead to inefficient polyglutamylation of pemetrexed. This results in reduced cellular retention and lower inhibitory potency against TS and GARFT.

Quantitative Data

Enzyme Inhibition Data

The inhibitory potency of pemetrexed and its polyglutamated form against its key target enzymes is summarized below.

| Enzyme | Pemetrexed Form | Kᵢ (nM) |

| Thymidylate Synthase (TS) | Monoglutamate | 109 |

| Pentaglutamate | 1.3 | |

| Dihydrofolate Reductase (DHFR) | Monoglutamate | 7 |

| Glycinamide Ribonucleotide Formyltransferase (GARFT) | Monoglutamate | 9300 |

| Pentaglutamate | 65 |

In Vitro Cellular Cytotoxicity

The half-maximal inhibitory concentration (IC₅₀) values of pemetrexed in various NSCLC cell lines are presented below.

| NSCLC Cell Line | IC₅₀ (µM) |

| A549 | 1.82 ± 0.17 |

| HCC827 | 1.54 ± 0.30 |

| H1975 | 3.37 ± 0.14 |

Data presented as mean ± standard deviation.

Clinical Efficacy in NSCLC

The following table summarizes the clinical efficacy of pemetrexed-based regimens in advanced non-squamous NSCLC.

| Clinical Trial/Study | Treatment Regimen | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) (months) |

| Scagliotti et al. (Phase III) | Pemetrexed + Cisplatin | 30.6% | 4.8 |

| Hanna et al. (Phase III) | Pemetrexed (second-line) | 9.1% | 2.9 |

| Ciuleanu et al. (Maintenance) | Pemetrexed | Not Applicable | 4.3 |

Signaling Pathways and Experimental Workflows

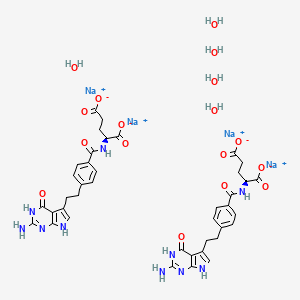

Pemetrexed Signaling Pathway

Caption: Pemetrexed cellular uptake, activation, and multi-targeted inhibition of nucleotide synthesis pathways.

Experimental Workflow: Enzyme Inhibition Assay

Caption: A generalized workflow for determining the inhibitory constant (Ki) of pemetrexed against its target enzymes.

Logical Relationship of Pemetrexed's Action

Caption: The sequential cascade of events from pemetrexed administration to the induction of cancer cell apoptosis.

Experimental Protocols

Thymidylate Synthase (TS) Inhibition Assay

Principle: This assay measures the inhibition of TS-catalyzed conversion of dUMP to dTMP. The activity can be monitored by measuring the release of tritium (³H) from [5-³H]dUMP.

Materials:

-

Recombinant human TS enzyme

-

[5-³H]dUMP (radiolabeled substrate)

-

dUMP (unlabeled substrate)

-

5,10-methylenetetrahydrofolate (CH₂-THF, cofactor)

-

Pemetrexed (inhibitor)

-

Assay buffer (e.g., Tris-HCl with DTT and EDTA)

-

Activated charcoal suspension

-

Scintillation cocktail and counter

Procedure:

-

Prepare a reaction mixture containing assay buffer, CH₂-THF, and various concentrations of pemetrexed.

-

Add the recombinant human TS enzyme to the reaction mixture and pre-incubate for a specified time at 37°C.

-

Initiate the reaction by adding a mixture of [5-³H]dUMP and unlabeled dUMP.

-

Incubate the reaction for a defined period (e.g., 10-20 minutes) at 37°C.

-

Stop the reaction by adding an activated charcoal suspension, which binds to the unreacted [5-³H]dUMP.

-

Centrifuge the samples to pellet the charcoal.

-

Transfer the supernatant, containing the released ³H₂O, to a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each pemetrexed concentration and determine the Ki value using appropriate enzyme kinetic models.

Dihydrofolate Reductase (DHFR) Inhibition Assay

Principle: This spectrophotometric assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the DHFR-catalyzed reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).

Materials:

-

Recombinant human DHFR enzyme

-

Dihydrofolate (DHF, substrate)

-

NADPH (cofactor)

-

Pemetrexed (inhibitor)

-

Assay buffer (e.g., phosphate buffer, pH 7.5)

-

96-well UV-transparent microplate

-

Microplate reader

Procedure:

-

In a 96-well microplate, add assay buffer, DHF, NADPH, and varying concentrations of pemetrexed to the appropriate wells.

-

Add the recombinant human DHFR enzyme to initiate the reaction.

-

Immediately measure the absorbance at 340 nm in kinetic mode at room temperature, with readings taken every 15-30 seconds for 10-20 minutes.

-

Calculate the rate of NADPH consumption (decrease in A₃₄₀ per minute) for each concentration of pemetrexed.

-

Determine the percentage of inhibition relative to the control (no inhibitor) and calculate the Ki value.

Glycinamide Ribonucleotide Formyltransferase (GARFT) Inhibition Assay

Principle: This assay measures the formylation of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (fGAR), with 10-formyl-tetrahydrofolate as the formyl donor. The reaction can be monitored by coupling it to subsequent enzymatic reactions that lead to a detectable product.

Materials:

-

Recombinant human GARFT enzyme

-

Glycinamide ribonucleotide (GAR, substrate)

-

10-formyl-tetrahydrofolate (formyl donor)

-

Pemetrexed (inhibitor)

-

Coupling enzymes and substrates (for detection)

-

Assay buffer

-

Spectrophotometer or fluorometer

Procedure:

-

Set up a reaction mixture containing assay buffer, GAR, 10-formyl-tetrahydrofolate, and a range of pemetrexed concentrations.

-

Add the recombinant human GARFT enzyme to the mixture.

-

If using a coupled assay, add the necessary coupling enzymes and substrates.

-

Incubate the reaction at 37°C for a specific time.

-

Measure the formation of the detectable product using a spectrophotometer or fluorometer.

-

Calculate the percentage of inhibition and determine the Ki value for pemetrexed.

Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

NSCLC cell lines (e.g., A549, H460)

-

Complete cell culture medium

-

Pemetrexed

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed NSCLC cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of pemetrexed and incubate for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value by plotting cell viability against the log of the pemetrexed concentration.

Folylpolyglutamate Synthetase (FPGS) Activity Assay

Principle: This assay measures the incorporation of a radiolabeled amino acid (e.g., [³H]glutamate) into a folate or antifolate substrate by FPGS.

Materials:

-

Cell lysate containing FPGS

-

Pemetrexed (or another folate substrate)

-

[³H]glutamate

-

ATP and other necessary cofactors (MgCl₂, KCl)

-

Reaction buffer

-

Method for separating polyglutamated products (e.g., HPLC)

Procedure:

-

Prepare a reaction mixture containing the cell lysate, pemetrexed, [³H]glutamate, ATP, and cofactors in the reaction buffer.

-

Incubate the reaction at 37°C for a defined time.

-

Stop the reaction (e.g., by boiling or adding acid).

-

Separate the radiolabeled polyglutamated pemetrexed from the unreacted [³H]glutamate using a suitable method like HPLC.

-

Quantify the amount of radiolabeled product to determine the FPGS activity.

Conclusion

This compound's efficacy in non-squamous NSCLC is rooted in its multi-targeted inhibition of key enzymes in nucleotide biosynthesis, a mechanism potentiated by its efficient cellular uptake and intracellular polyglutamylation. Understanding the intricacies of its mechanism of action, including the quantitative aspects of enzyme inhibition and the molecular basis of resistance, is crucial for optimizing its clinical use and for the development of next-generation antifolates. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation of pemetrexed and other antimetabolites in oncology research.

References

- 1. benchchem.com [benchchem.com]

- 2. Critical appraisal of pemetrexed in the treatment of NSCLC and metastatic pulmonary nodules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reduced folate carrier and folylpolyglutamate synthetase, but not thymidylate synthase predict survival in pemetrexed-treated patients suffering from malignant pleural mesothelioma - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Characterization of Pemetrexed Disodium Heptahydrate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of pemetrexed disodium heptahydrate, a multitargeted antifolate agent used in the treatment of various cancers, including malignant pleural mesothelioma and non-small cell lung cancer.[1][2] This document details the synthetic pathways, potential impurities, and the analytical techniques crucial for its physicochemical characterization.

Synthesis of this compound Heptahydrate

The synthesis of this compound heptahydrate is a well-documented process, often following a convergent synthesis strategy.[1] A common route involves the coupling of two key intermediates, followed by saponification and crystallization.

A widely utilized method begins with the activation of 4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid.[1] This is achieved using a coupling agent like 2-chloro-4,6-dimethoxytriazine (CDMT) in the presence of a base such as N-methylmorpholine (NMM) to form an active ester.[1] This activated intermediate is then reacted with diethyl L-glutamate. The resulting product is subsequently saponified to yield the pemetrexed diacid. Finally, the diacid is converted to the disodium salt and crystallized from a water/acetone mixture to obtain the heptahydrate form.

During the synthesis, several process-related impurities can be formed. These include the N-methyl impurity, which can arise from the peptide coupling agent, and various diastereoisomeric and dimeric impurities. Careful control of reaction conditions and purification steps are essential to minimize these impurities and ensure the final product meets pharmacopeial standards.

Physicochemical Characterization

The comprehensive characterization of this compound heptahydrate is critical to ensure its quality, purity, and stability. Various analytical techniques are employed to confirm its identity, crystalline form, and thermal properties.

X-Ray Powder Diffraction (XRPD)

XRPD is a fundamental technique for identifying the crystalline form of this compound. The heptahydrate form exhibits a characteristic diffraction pattern that distinguishes it from other polymorphic or amorphous forms.

Table 1: Characteristic XRPD Peaks for this compound Heptahydrate

| 2θ Angle (°) |

| 4.0 |

| 11.4 |

| 12.3 |

| 16.5 |

| 16.9 |

| 24.6 |

Source: Data compiled from scientific literature.

Thermal Analysis

Thermal analysis techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide insights into the thermal behavior and water content of the compound.

Differential Scanning Calorimetry (DSC): The DSC profile of this compound heptahydrate is characterized by a broad endothermic event corresponding to the loss of water molecules upon heating.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For this compound heptahydrate, a significant weight loss is observed, corresponding to the evaporation of the seven water molecules of hydration. The theoretical water content of the heptahydrate is approximately 21%.

Table 2: Thermal Analysis Data for this compound Heptahydrate

| Analysis Type | Observation |

| DSC | Broad endotherm associated with dehydration. |

| TGA | Weight loss corresponding to ~7 water molecules. |

Spectroscopic Analysis

Spectroscopic techniques are employed to confirm the molecular structure of pemetrexed.

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of pemetrexed displays characteristic absorption bands corresponding to its various functional groups. Key peaks include those for O-H stretching of the carboxylic acid, N-H stretching of the amines and amides, and C=O stretching of the amide and carboxylic acid groups.

Table 3: Key FTIR Absorption Bands for Pemetrexed

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3414 | O-H stretch (COOH) |

| 3298 | NH₂ stretch |

| 3170 | N-H stretch (amide) |

| 1743 | C=O stretch (amide) |

| 1698 | C=O stretch (COOH) |

Source: Data compiled from scientific literature.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial method for determining the purity of this compound heptahydrate and for quantifying any impurities. Reversed-phase HPLC with UV detection is commonly used.

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible characterization of this compound heptahydrate.

XRPD Analysis Protocol

-

Sample Preparation: Gently grind a small amount of the this compound heptahydrate sample to ensure a uniform particle size.

-

Instrument Setup: Use a diffractometer equipped with a Cu Kα radiation source.

-

Data Collection: Scan the sample over a 2θ range of 2° to 40° with a step size of 0.02° and a dwell time of 1 second per step.

-

Data Analysis: Analyze the resulting diffractogram to identify the characteristic peaks and compare them with a reference standard for this compound heptahydrate.

DSC Analysis Protocol

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.

-

Instrument Setup: Use a calibrated differential scanning calorimeter.

-

Thermal Program: Heat the sample from ambient temperature to 300°C at a heating rate of 10°C/min under a nitrogen atmosphere.

-

Data Analysis: Analyze the resulting thermogram to identify endothermic and exothermic events.

TGA Analysis Protocol

-

Sample Preparation: Accurately weigh 5-10 mg of the sample into a tared TGA pan.

-

Instrument Setup: Use a calibrated thermogravimetric analyzer.

-

Thermal Program: Heat the sample from ambient temperature to 300°C at a heating rate of 10°C/min under a nitrogen atmosphere.

-

Data Analysis: Determine the percentage of weight loss from the TGA curve.

FTIR Spectroscopy Protocol

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing the mixture into a thin, transparent disk.

-

Instrument Setup: Use a calibrated FTIR spectrometer.

-

Data Collection: Acquire the spectrum over a range of 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and compare them to a reference spectrum.

HPLC Purity Assay Protocol

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a buffer (e.g., 20 mM dibasic phosphate buffer adjusted to pH 6.5) and acetonitrile in a specified ratio (e.g., 88:12 v/v).

-

Standard and Sample Preparation: Prepare a standard solution of known concentration of this compound heptahydrate reference standard in water. Prepare the sample solution by dissolving the test substance in water to a similar concentration.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 225 nm or 254 nm.

-

Injection Volume: 20 µL.

-

-

Data Analysis: Calculate the purity of the sample by comparing the peak area of the main peak in the sample chromatogram to that of the standard chromatogram.

Mechanism of Action and Signaling Pathway

Pemetrexed is an antifolate agent that exerts its cytotoxic effects by inhibiting multiple key enzymes involved in the de novo synthesis of purine and pyrimidine nucleotides. These enzymes are thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT). By inhibiting these enzymes, pemetrexed disrupts the synthesis of DNA and RNA, which are essential for the replication and survival of cancer cells.

References

Pemetrexed Disodium: An In-Depth Technical Guide to its Enzyme Inhibition Kinetics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pemetrexed disodium, a multi-targeted antifolate chemotherapeutic agent, has become a cornerstone in the treatment of various malignancies, notably non-small cell lung cancer and mesothelioma. Its efficacy is rooted in the potent inhibition of several key enzymes within the folate metabolism pathway, leading to the disruption of nucleotide synthesis and subsequent cell death. This technical guide provides a comprehensive overview of the enzyme inhibition kinetics of pemetrexed, detailing its mechanism of action, experimental protocols for assessing its inhibitory activity, and the downstream signaling consequences of target engagement. Quantitative data on inhibition constants are presented for clarity, and key cellular processes are visualized to facilitate a deeper understanding of its pharmacological effects.

Introduction

Pemetrexed is a pyrrolo[2,3-d]pyrimidine-based antifolate that structurally mimics folic acid, enabling its transport into cells via the reduced folate carrier and folate receptors.[1] Once intracellular, pemetrexed is rapidly and efficiently converted to its active polyglutamated forms by the enzyme folylpolyglutamate synthetase (FPGS).[1][2] This polyglutamation is a critical step, as it not only traps the drug within the cell but also significantly enhances its inhibitory potency against its target enzymes.[2][3] The primary targets of pemetrexed and its polyglutamates are thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT), with secondary effects on aminoimidazole carboxamide ribonucleotide formyltransferase (AICARFT). By inhibiting these crucial enzymes, pemetrexed effectively shuts down the de novo synthesis of both pyrimidine and purine nucleotides, essential precursors for DNA and RNA synthesis, ultimately leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.

Mechanism of Action: Multi-Targeted Enzyme Inhibition

The chemotherapeutic efficacy of pemetrexed stems from its ability to simultaneously inhibit multiple key enzymes in the folate pathway. The polyglutamated forms of pemetrexed are substantially more potent inhibitors than the parent drug.

-

Thymidylate Synthase (TS): Pemetrexed's primary target is TS, a crucial enzyme in the de novo synthesis of thymidine monophosphate (dTMP), a necessary precursor for DNA synthesis. Inhibition of TS leads to a depletion of dTMP, resulting in "thymine-less death."

-

Dihydrofolate Reductase (DHFR): Pemetrexed also inhibits DHFR, the enzyme responsible for reducing dihydrofolate to tetrahydrofolate, a vital cofactor for the one-carbon transfer reactions in nucleotide synthesis.

-

Glycinamide Ribonucleotide Formyltransferase (GARFT): As a secondary target, pemetrexed inhibits GARFT, an enzyme involved in the de novo purine synthesis pathway. This dual inhibition of both pyrimidine and purine synthesis pathways contributes to its broad antitumor activity.

The inhibition of these enzymes disrupts the intricate network of folate metabolism, leading to a cascade of cellular events culminating in cancer cell death.

Quantitative Inhibition Kinetics

The inhibitory potency of pemetrexed and its more active pentaglutamate form against its target enzymes has been quantified through the determination of inhibition constants (Ki). These values provide a measure of the drug's affinity for the enzyme.

| Enzyme | Inhibitor | Ki (nM) |

| Thymidylate Synthase (TS) | Pemetrexed | 109 |

| Pemetrexed pentaglutamate | 1.3 | |

| Dihydrofolate Reductase (DHFR) | Pemetrexed | 7 |

| Pemetrexed pentaglutamate | 7.2 | |

| Glycinamide Ribonucleotide Formyltransferase (GARFT) | Pemetrexed | 9,300 |

| Pemetrexed pentaglutamate | 65 |

Table 1: Inhibition Constants (Ki) of Pemetrexed and Pemetrexed Pentaglutamate for Target Enzymes.

Detailed Experimental Protocols

This section outlines the methodologies for key experiments to assess the enzyme inhibition kinetics and cellular effects of pemetrexed.

Thymidylate Synthase (TS) Inhibition Assay (Tritiated 5-Fluoro-dUMP Binding Assay)

This assay quantifies TS activity by measuring the binding of a radiolabeled inhibitor, 5-fluoro-2'-deoxyuridine-5'-monophosphate ([³H]FdUMP), to the enzyme.

Protocol:

-

Cell Lysate Preparation:

-

Harvest cultured cells and wash with ice-cold phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in a lysis buffer (e.g., 0.2 M Tris-HCl pH 7.4, 20 mM 2-mercaptoethanol, 15 mM cytidine monophosphate, 100 mM NaF).

-

Disrupt cells by sonication on ice.

-

Centrifuge the lysate at 1,600 x g for 15 minutes at 4°C to remove cellular debris.

-

Further centrifuge the supernatant at 105,000 x g for 1 hour at 4°C to obtain the cytosolic fraction containing TS.

-

-

Binding Assay:

-

In a microcentrifuge tube, combine 50 µL of the cytosolic extract with 50 µL of Buffer A (600 mM NH₄HCO₃ pH 8.0, 100 mM 2-mercaptoethanol, 100 mM NaF, 15 mM CMP).

-

Add 50 µL of [³H]FdUMP (final concentration ~7.8 pmol) and 25 µL of a cofactor solution (50 mM potassium phosphate buffer pH 7.4, 20 mM 2-mercaptoethanol, 100 mM NaF, 15 mM CMP, 2% bovine serum albumin, 2 mM tetrahydrofolic acid, 16 mM sodium ascorbate, 9 mM formaldehyde).

-

Incubate the reaction mixture at 37°C for 30 minutes.

-

To precipitate the protein-ligand complexes, add an equal volume of 10% trichloroacetic acid (TCA) and incubate on ice for 15 minutes.

-

Collect the precipitate by vacuum filtration through a glass fiber filter.

-

Wash the filter extensively with cold 5% TCA to remove unbound radiolabel.

-

Measure the radioactivity retained on the filter using a scintillation counter.

-

-

Data Analysis:

-

The amount of bound [³H]FdUMP is proportional to the TS activity in the sample.

-

To determine the inhibitory effect of pemetrexed, perform the assay in the presence of varying concentrations of the drug and calculate the IC50 value.

-

Dihydrofolate Reductase (DHFR) Inhibition Assay (Spectrophotometric Assay)

This assay measures DHFR activity by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

Protocol:

-

Reaction Mixture Preparation:

-

In a quartz cuvette, prepare a reaction mixture containing DHFR assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5), a specific concentration of dihydrofolate (e.g., 100 µM), and the cell lysate or purified DHFR enzyme.

-

For inhibitor studies, add varying concentrations of pemetrexed to the reaction mixture.

-

-

Initiation of Reaction:

-

Initiate the reaction by adding NADPH to a final concentration of approximately 100 µM.

-

-

Spectrophotometric Measurement:

-

Immediately place the cuvette in a spectrophotometer and monitor the decrease in absorbance at 340 nm over time (e.g., every 15 seconds for 5 minutes) at a constant temperature (e.g., 25°C).

-

-

Data Analysis:

-

The rate of decrease in absorbance is proportional to the DHFR activity.

-

Calculate the initial velocity of the reaction from the linear portion of the absorbance versus time plot.

-

Determine the Ki of pemetrexed by measuring the initial velocities at different substrate and inhibitor concentrations and fitting the data to the appropriate enzyme inhibition model (e.g., Michaelis-Menten with competitive inhibition).

-

Glycinamide Ribonucleotide Formyltransferase (GARFT) Inhibition Assay

The activity of GARFT is typically assayed by measuring the folate-dependent conversion of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (fGAR).

Protocol Principle:

-

Enzyme Source: Utilize purified recombinant GARFT or a cell lysate known to have high GARFT activity.

-

Reaction Components: The reaction mixture typically includes GAR, a folate cofactor such as 10-formyl-5,8-dideazafolate, and the enzyme source in a suitable buffer (e.g., Tris-HCl).

-

Detection of Product: The formation of fGAR can be monitored using various methods, including radiolabeling of the formyl group or by coupling the reaction to subsequent enzymatic steps that produce a detectable product.

-

Inhibition Studies: To determine the inhibitory effect of pemetrexed, the assay is performed with a range of pemetrexed concentrations, and the IC50 and Ki values are calculated.

Pemetrexed Polyglutamation Assay (HPLC-Based Method)

This method allows for the separation and quantification of pemetrexed and its various polyglutamated forms from cell extracts.

Protocol:

-

Cell Culture and Drug Treatment:

-

Culture cancer cells to a desired density and expose them to a known concentration of pemetrexed for a specific duration.

-

-

Cell Lysis and Protein Precipitation:

-

Harvest the cells and wash them with ice-cold PBS.

-

Lyse the cells using a suitable lysis buffer.

-

Precipitate the proteins from the lysate by adding an equal volume of ice-cold 10% trichloroacetic acid.

-

Centrifuge to pellet the precipitated protein and collect the supernatant containing pemetrexed and its metabolites.

-

-

Solid-Phase Extraction (SPE) for Sample Cleanup:

-

Use a C18 SPE cartridge to clean up the sample and concentrate the analytes.

-

Condition the cartridge with methanol followed by water.

-

Load the supernatant onto the cartridge.

-

Wash the cartridge with water to remove interfering substances.

-

Elute pemetrexed and its polyglutamates with a suitable solvent (e.g., methanol or acetonitrile).

-

-

HPLC Analysis:

-

Evaporate the eluate to dryness and reconstitute in the HPLC mobile phase.

-

Inject the sample into a reverse-phase HPLC system equipped with a C18 column.

-

Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile).

-

Detect the separated compounds using a UV detector at an appropriate wavelength (e.g., 225 nm).

-

-

Quantification:

-

Identify and quantify the different polyglutamated forms of pemetrexed by comparing their retention times and peak areas to those of known standards.

-

Signaling Pathways and Cellular Workflows

The inhibition of key enzymes in the folate pathway by pemetrexed has significant downstream consequences on cellular signaling and metabolism.

Folate Metabolism and Nucleotide Synthesis Pathway

Pemetrexed directly interferes with the folate cycle, which is essential for the synthesis of purine and pyrimidine nucleotides.

Cellular Uptake and Polyglutamation Workflow

The efficacy of pemetrexed is critically dependent on its transport into the cell and its subsequent conversion to active polyglutamated forms.

Downstream Signaling: ZMP Accumulation and mTOR Inhibition

A significant downstream consequence of GARFT and AICARFT inhibition by pemetrexed is the accumulation of 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP). ZMP structurally mimics AMP and activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activated AMPK, in turn, inhibits the mammalian target of rapamycin (mTOR) signaling pathway, which is a key promoter of cell growth and proliferation. This mTOR inhibition contributes to the overall anti-cancer effect of pemetrexed.

Conclusion

This compound's clinical success is a direct result of its well-defined and multi-targeted mechanism of action. Its ability to potently inhibit key enzymes in folate metabolism, significantly enhanced by intracellular polyglutamation, leads to a comprehensive shutdown of nucleotide synthesis. Furthermore, the downstream inhibition of the mTOR signaling pathway adds another layer to its anti-proliferative effects. A thorough understanding of its enzyme inhibition kinetics and the associated cellular workflows, as detailed in this guide, is essential for the continued development of novel antifolate therapies and for optimizing the clinical application of pemetrexed in the era of personalized medicine.

References

- 1. Pemetrexed induces ROS generation and cellular senescence by attenuating TS‐mediated thymidylate metabolism to reverse gefitinib resistance in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Distinct mechanistic activity profile of pralatrexate in comparison to other antifolates in in vitro and in vivo models of human cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. walshmedicalmedia.com [walshmedicalmedia.com]

Preclinical Pharmacokinetics and Metabolism of Pemetrexed Disodium: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and metabolism of pemetrexed disodium, a multitargeted antifolate agent. The information presented is collated from various preclinical studies in key animal models, offering valuable insights for researchers in drug development and oncology.

Introduction

This compound (brand name Alimta®) is a pyrrolopyrimidine-based antifolate that inhibits several key enzymes involved in purine and pyrimidine synthesis, primarily thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT).[1][2] By disrupting these folate-dependent metabolic processes, pemetrexed effectively halts cell replication, particularly in rapidly dividing cancer cells.[3][4] Its efficacy has been demonstrated in various solid tumors, and it is a standard treatment for non-small cell lung cancer and malignant pleural mesothelioma.[5] Understanding its behavior in preclinical models is crucial for designing clinical trials and optimizing therapeutic strategies.

Mechanism of Action and Cellular Pharmacology

Pemetrexed is transported into cells via the reduced folate carrier and membrane folate binding protein transport systems. Once inside the cell, it is efficiently converted to its active polyglutamate forms by the enzyme folylpolyglutamate synthetase (FPGS). These polyglutamated metabolites are retained within the cell for a longer duration and are more potent inhibitors of its target enzymes compared to the monoglutamate form. This intracellular activation is a key determinant of its cytotoxic activity.

Pharmacokinetics in Preclinical Models

Pharmacokinetic studies of pemetrexed have been conducted in several preclinical species, including mice, rats, and dogs. These studies reveal a generally consistent profile of rapid distribution and elimination, primarily through renal excretion.

Data Presentation

The following tables summarize the key pharmacokinetic parameters of pemetrexed in various preclinical models.

Table 1: Pharmacokinetic Parameters of Pemetrexed in Mice

| Strain | Dose (mg/kg) | Route | Cmax (µg/mL) | AUC (µg·h/mL) | t1/2 (h) | Reference |

| CD-1 | 20 | IV | - | - | 7.0 | |

| CD-1 | 20 | IP | - | - | 7.8 | |

| CD-1 | 200 | IP | - | - | 10.0 |

Table 2: Pharmacokinetic Parameters of Pemetrexed in Rats

| Strain | Dose (mg/kg) | Route | Cmax (µg/mL) | AUC (µg·h/mL) | CL (mL/h/kg) | t1/2 (h) | Vdss (mL) | Reference |

| Wistar | 10 | IV | 29.83 | 10.35 | - | - | - | |

| Wistar | 100 | IV | 218.64 | 110.25 | - | - | - | |

| Wistar | 10 | Intrapleural | 14.36 | 10.98 | - | - | - | |

| Wistar | 100 | Intrapleural | 70.64 | 120.61 | - | - | - | |

| Sprague-Dawley | 1 | Intrathecal | 588 µM (in CSF) | 560 µM·h (in CSF) | - | 1.43 (terminal, in CSF) | 1.14 (in CSF) |

Table 3: Pharmacokinetic Parameters of Pemetrexed in Dogs

| Breed | Dose (mg/kg) | Route | t1/2 (h) | Notes | Reference |

| Beagle | 7.5 | IV | - | Plasma concentrations declined in a biphasic manner. | |

| Beagle | 100 | IV | - | Plasma concentrations declined in a biphasic manner. | |

| Beagle | 0.11-104.96 | Multiple IV | - | - |

Absorption

Pemetrexed is administered intravenously, bypassing the absorption phase. Studies in mice have shown that after intraperitoneal administration, pemetrexed is rapidly absorbed, with a pharmacokinetic profile comparable to intravenous administration.

Distribution

Pemetrexed exhibits a relatively small steady-state volume of distribution, suggesting limited tissue distribution. In humans, the steady-state volume of distribution is approximately 16.1 liters.

Plasma Protein Binding: In vitro studies have shown that pemetrexed is approximately 81% bound to plasma proteins. Specific preclinical data indicates protein binding in mouse and dog plasma.

Tissue Distribution: A whole-body autoradiography study in CD-1 mice using [14C]-labeled pemetrexed provided insights into its tissue distribution.

Metabolism

Pemetrexed undergoes minimal hepatic metabolism. In both mice and dogs, the majority of the administered dose is excreted as the unchanged parent compound. In vitro studies with human liver microsomes also predict that pemetrexed would not cause clinically significant inhibition of the metabolic clearance of drugs metabolized by cytochrome P450 enzymes.

Excretion

The primary route of elimination for pemetrexed is renal excretion. In preclinical species, as in humans, a large percentage of the drug is recovered unchanged in the urine shortly after administration. This renal clearance is a combination of glomerular filtration and active tubular secretion, with organic anion transporter 3 (OAT3) being involved in its active secretion.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical studies. Below are generalized experimental protocols based on the available literature.

Animal Models

-

Mice: CD-1 and BALB/c mice have been used in pharmacokinetic and efficacy studies. For tumor model studies, syngeneic CT26 tumors in BALB/c mice and B16 xenografts in C57/B6 mice have been utilized.

-

Rats: Wistar and Sprague-Dawley rats have been employed in pharmacokinetic studies, including investigations into different routes of administration such as intravenous, intrapleural, and intrathecal.

-

Dogs: Beagle dogs have been the primary model for canine pharmacokinetic and toxicology studies.

Dosing and Administration

-

Dosing: Doses in preclinical studies have ranged from 1 mg/kg to 200 mg/kg, depending on the species and the objective of the study.

-

Administration: The most common route of administration is intravenous infusion. Intraperitoneal and intrapleural routes have also been investigated to understand absorption and localized delivery.

Bioanalytical Methods

The quantification of pemetrexed in biological matrices is typically performed using high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection or liquid chromatography-tandem mass spectrometry (LC-MS/MS) for higher sensitivity.

-

Sample Preparation: Plasma samples are typically prepared using protein precipitation or solid-phase extraction to remove interfering substances.

-

HPLC Method Example:

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., sodium dihydrogen orthophosphate) and an organic solvent (e.g., acetonitrile).

-

Detection: UV detection at a specific wavelength (e.g., 254 nm).

-

Flow Rate: Isocratic elution at a flow rate of approximately 0.8 to 1.0 mL/min.

-

-

LC-MS/MS Method: For studies requiring high sensitivity, such as microdosing studies, UPLC-MS/MS methods have been developed. These methods offer lower limits of quantification.

Conclusion

The preclinical pharmacokinetic profile of this compound is characterized by rapid distribution, limited metabolism, and primary elimination via renal excretion of the unchanged drug. This profile is generally consistent across the studied preclinical species (mice, rats, and dogs) and aligns well with the observed pharmacokinetics in humans. The intracellular conversion of pemetrexed to its active polyglutamate forms is a critical aspect of its pharmacology, leading to prolonged intracellular retention and potent inhibition of key enzymes in nucleotide synthesis. This comprehensive understanding of the preclinical pharmacokinetics and metabolism of pemetrexed is essential for the continued development and optimization of its use in cancer therapy.

References

- 1. The role of pemetrexed in advanced non small-cell lung cancer: special focus on pharmacology and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacology and mechanism of action of pemetrexed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Effect of liver toxicity on clinical outcome of patients with non-small-cell lung cancer treated with pemetrexed - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pemetrexed - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Genesis of a Multi-Targeted Antifolate: A Technical History of Pemetrexed

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pemetrexed (brand name Alimta®) represents a significant milestone in the development of antifolate chemotherapy. Its unique mechanism, targeting multiple key enzymes in nucleotide synthesis, distinguishes it from its predecessors and has established it as a cornerstone in the treatment of non-small cell lung cancer (NSCLC) and malignant pleural mesothelioma. This technical guide traces the discovery and development of pemetrexed, detailing its biochemical pharmacology, mechanism of action, and the key experimental methodologies that elucidated its function. Quantitative data on enzyme inhibition, cellular activity, and clinical efficacy are presented to provide a comprehensive overview for the drug development professional.

The Historical Context and Discovery of Pemetrexed

The history of antifolates as cancer therapeutics began in the 1940s with the synthesis of aminopterin, a derivative of folic acid.[1] These early agents, most notably methotrexate, primarily targeted a single enzyme: dihydrofolate reductase (DHFR). While effective, their utility was often limited by toxicities and the development of resistance.

This set the stage for the development of a new generation of antifolates with novel mechanisms of action. The research journey led to the synthesis of N-{4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl}-L-glutamic acid, a pyrrolopyrimidine-based antifolate later known as pemetrexed (LY231514).[2][3] Developed by Edward C. Taylor at Princeton University and clinically developed by Eli Lilly and Company, pemetrexed was engineered to inhibit not just DHFR, but other critical folate-dependent enzymes, a multi-targeted approach designed to enhance efficacy and potentially overcome resistance mechanisms.[2][4] It received its first FDA approval in 2004 for the treatment of malignant pleural mesothelioma in combination with cisplatin.

A crucial breakthrough in its clinical development was the discovery that supplementation with folic acid and vitamin B12 could significantly mitigate the most severe toxicities, such as myelosuppression, without compromising its antitumor activity. This was linked to the finding that elevated plasma homocysteine, an indicator of functional folate deficiency, was a predictor of severe side effects.

Biochemical Pharmacology and Mechanism of Action

Pemetrexed's efficacy is rooted in its multifaceted disruption of folate metabolism, which is essential for the synthesis of the nucleotide precursors required for DNA and RNA replication.

Cellular Uptake and Polyglutamation

Pemetrexed enters the cell primarily via the reduced folate carrier (RFC) and the proton-coupled folate transporter (PCFT). Once inside the cell, it is a superior substrate for the enzyme folylpolyglutamate synthetase (FPGS), which catalyzes the sequential addition of glutamate residues to the molecule. This process, known as polyglutamation, is critical for two reasons:

-

Intracellular Retention : The resulting polyglutamated forms are more negatively charged and are poor substrates for efflux transporters, effectively trapping the drug inside the cell and prolonging its duration of action.

-

Enhanced Enzyme Inhibition : Polyglutamation significantly increases the binding affinity and inhibitory potency of pemetrexed against its target enzymes. Pemetrexed is polyglutamated far more efficiently than methotrexate.

Multi-Targeted Enzyme Inhibition

The polyglutamated forms of pemetrexed are potent inhibitors of at least three key enzymes in the de novo biosynthesis of purines and pyrimidines.

-

Thymidylate Synthase (TS) : This is the primary target of pemetrexed. TS catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), the sole de novo source of thymidine, an essential component of DNA.

-

Dihydrofolate Reductase (DHFR) : Inhibition of DHFR blocks the regeneration of tetrahydrofolate (THF) from dihydrofolate (DHF). THF is the essential cofactor for both TS and the purine synthesis enzymes.

-

Glycinamide Ribonucleotide Formyltransferase (GARFT) : This enzyme catalyzes a key step in the de novo purine synthesis pathway. By inhibiting GARFT, pemetrexed disrupts the production of purine nucleotides (adenine and guanine) necessary for both DNA and RNA synthesis.

The simultaneous inhibition of these pathways starves cancer cells of the necessary building blocks for replication, leading to cell cycle arrest and apoptosis.

Caption: Mechanism of action of pemetrexed.

Quantitative Data

The potency of pemetrexed is quantified by its enzyme inhibition constants (Ki), its cellular activity (IC50), and its pharmacokinetic profile.

Enzyme Inhibition Data

Polyglutamation dramatically enhances the inhibitory activity of pemetrexed. The pentaglutamate form of pemetrexed is a significantly more potent inhibitor of its target enzymes than the monoglutamate parent drug.

| Enzyme Target | Pemetrexed Form | Ki (nM) |

| Thymidylate Synthase (TS) | Pentaglutamate | 1.3 |

| Dihydrofolate Reductase (DHFR) | Pentaglutamate | 7.2 |

| Glycinamide Ribonucleotide Formyltransferase (GARFT) | Pentaglutamate | 65 |

| Note: Ki values can vary based on experimental conditions. |

Cellular Activity and Pharmacokinetics

Pemetrexed has demonstrated potent antiproliferative activity across a range of cancer cell lines and exhibits predictable pharmacokinetic behavior in patients.

| Parameter | Value |

| In Vitro IC50 (NSCLC Cell Lines) | 0.0001–30 µM (72-hour exposure) |

| Plasma Protein Binding | ~81% |

| Volume of Distribution (steady state) | 16.1 L |

| Elimination Half-Life | ~3.5 hours (in patients with normal renal function) |

| Total Systemic Clearance | ~91.8 mL/min (in patients with normal renal function) |

| Primary Route of Elimination | Renal (70-90% recovered unchanged in urine) |

Clinical Efficacy Data (Select Phase III Trials)

Clinical trials have established the efficacy of pemetrexed in specific cancer types.

| Trial / Indication | Treatment Arms | Median Overall Survival | Overall Response Rate | Reference |

| Malignant Pleural Mesothelioma (First-Line) | Pemetrexed + Cisplatin vs. Cisplatin alone | 12.1 months vs. 9.3 months | 41.3% vs. 16.7% | |

| NSCLC (Second-Line) | Pemetrexed vs. Docetaxel | 8.3 months vs. 7.9 months | 9.1% vs. 8.8% |

Key Experimental Protocols

The characterization of pemetrexed's mechanism of action relied on a variety of in vitro and cell-based assays.

DHFR Enzyme Inhibition Assay (Spectrophotometric)

This assay measures the potency of an inhibitor by monitoring the DHFR-catalyzed oxidation of NADPH to NADP+, which results in a decrease in absorbance at 340 nm.

-

Materials :

-

Recombinant human DHFR enzyme

-

Dihydrofolate (DHF) substrate

-

NADPH cofactor

-

Pemetrexed (or its polyglutamated forms)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

96-well UV-transparent microplate

-

Spectrophotometer

-

-

Methodology :

-

Reagent Preparation : Prepare stock solutions of DHF, NADPH, and pemetrexed in assay buffer. Create a serial dilution of pemetrexed.

-

Assay Setup : In a 96-well plate, add assay buffer, the DHFR enzyme, and varying concentrations of the pemetrexed dilutions. Include controls with no inhibitor.

-

Pre-incubation : Incubate the plate for 10-15 minutes at a constant temperature (e.g., 25°C) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation : Add DHF and NADPH to all wells to start the reaction.

-

Kinetic Measurement : Immediately measure the decrease in absorbance at 340 nm over time in kinetic mode.

-

Data Analysis : Calculate the initial reaction velocity for each inhibitor concentration. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 or Ki value.

-

Caption: Workflow for a DHFR enzyme inhibition assay.

Cellular Uptake Assay (Radiolabeled Substrate)

This method quantifies the transport of pemetrexed into cells.

-

Materials :

-

Cancer cell line of interest (e.g., H460) cultured in plates

-

Radiolabeled pemetrexed (e.g., [³H]pemetrexed)

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution)

-

Scintillation fluid and counter

-

-

Methodology :

-

Cell Seeding : Culture cells in 96-well plates until near confluence.

-

Assay Initiation : On the day of the assay, replace the culture medium with assay buffer. Initiate uptake by adding a solution containing [³H]pemetrexed to the wells.

-

Incubation : Incubate the plate for various time points (e.g., 2, 5, 15, 30 minutes) at 37°C.

-

Termination : Stop the uptake by rapidly washing the cells with ice-cold buffer to remove extracellular radiolabel.

-

Cell Lysis : Lyse the cells using a suitable lysis buffer or detergent.

-

Quantification : Measure the radioactivity in the cell lysates using a liquid scintillation counter.

-

Data Analysis : Plot the intracellular radioactivity over time to determine the rate of uptake.

-

In Situ Thymidylate Synthase (TS) Inhibition Assay

TS inhibition leads to a compensatory "flare" in the thymidine salvage pathway. This can be measured by quantifying the uptake of radiolabeled thymidine.

-

Materials :

-

Cancer cell line of interest

-

Pemetrexed

-

[³H]thymidine

-

Culture medium

-

-

Methodology :

-

Cell Treatment : Treat cultured cells with pemetrexed (e.g., 100 nM) for various durations (e.g., 0, 2, 4, 24 hours).

-

Radiolabeling : During the final portion of the treatment period, add [³H]thymidine to the culture medium.

-

Termination and Lysis : Wash cells to remove extracellular [³H]thymidine, then lyse the cells.

-

Quantification : Measure the incorporated radioactivity in the cell lysate via scintillation counting.

-

Data Analysis : A transient increase (flare) in [³H]thymidine uptake at early time points (e.g., 2 hours) followed by a decrease at later time points indicates effective TS inhibition.

-

The Drug Development and Clinical Journey

The development of pemetrexed followed a structured path from preclinical evaluation to extensive clinical trials, ultimately leading to regulatory approval and its establishment as a standard of care.

Caption: Pemetrexed drug development timeline.

Conclusion

The discovery and development of pemetrexed mark a triumph of rational drug design. By targeting multiple enzymes in the folate pathway, it introduced a new paradigm in antimetabolite therapy. Its journey from chemical synthesis to a standard-of-care treatment was underpinned by rigorous biochemical and clinical investigation, including the pivotal discovery of vitamin supplementation to manage toxicity. For drug development professionals, the history of pemetrexed serves as a compelling case study in multi-targeted therapy, biomarker-driven clinical insights, and the optimization of a drug's therapeutic index.

References

Pemetrexed Disodium: An In-Depth Technical Guide to the Disruption of Folate-Dependent Processes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pemetrexed disodium, a potent multi-targeted antifolate, has emerged as a cornerstone in the treatment of various malignancies, most notably non-squamous non-small cell lung cancer (NSCLC) and malignant pleural mesothelioma.[1][2] Its efficacy lies in its ability to competitively inhibit several key enzymes within the folate metabolic pathway, thereby disrupting the synthesis of purine and pyrimidine nucleotides, which are essential for DNA and RNA replication in rapidly proliferating cancer cells.[3][4] This technical guide provides a comprehensive overview of the core mechanism of action of pemetrexed, detailing its enzymatic targets, the critical role of intracellular polyglutamation in its activity, and the methodologies used to characterize its biochemical and cellular effects.

Introduction: The Folate Pathway as a Therapeutic Target

Folate, an essential B vitamin, plays a pivotal role in one-carbon metabolism, a series of biochemical reactions that are fundamental for the synthesis of nucleotides and certain amino acids. Rapidly dividing cells, a hallmark of cancer, have a high demand for these building blocks to support DNA replication and cell division. Consequently, the folate pathway has long been an attractive target for anticancer drug development. Pemetrexed represents a significant advancement in this class of therapeutics due to its unique multi-targeted inhibitory profile.[5]

Mechanism of Action: A Multi-Pronged Attack on Nucleotide Synthesis

Pemetrexed exerts its cytotoxic effects by inhibiting three key enzymes in the folate pathway:

-

Thymidylate Synthase (TS): TS catalyzes the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a crucial precursor for thymidine triphosphate (dTTP) and DNA synthesis.

-

Dihydrofolate Reductase (DHFR): DHFR is responsible for reducing dihydrofolate (DHF) to tetrahydrofolate (THF), the active cofactor for many one-carbon transfer reactions, including the one catalyzed by TS.

-

Glycinamide Ribonucleotide Formyltransferase (GARFT): GARFT is a key enzyme in the de novo purine synthesis pathway, catalyzing the formylation of glycinamide ribonucleotide.

By inhibiting these enzymes, pemetrexed effectively shuts down the production of both pyrimidine and purine nucleotides, leading to cell cycle arrest and apoptosis.

The Critical Role of Polyglutamation

Upon entering the cell, pemetrexed is converted into polyglutamated forms by the enzyme folylpolyglutamate synthetase (FPGS). This process involves the sequential addition of glutamate residues to the pemetrexed molecule. The polyglutamated forms are retained within the cell for longer periods and are significantly more potent inhibitors of TS and GARFT than the parent drug. This intracellular activation and trapping mechanism contributes substantially to the sustained inhibitory effect and overall efficacy of pemetrexed.

Quantitative Data on Enzyme Inhibition

The inhibitory potency of pemetrexed and its polyglutamated forms against its target enzymes has been quantified through determination of the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity and more potent inhibition.

| Compound | Enzyme | Ki (nM) |

| Pemetrexed | Dihydrofolate Reductase (DHFR) | >200 |

| Pemetrexed pentaglutamate | Thymidylate Synthase (TS) | 1.3 |

| Pemetrexed pentaglutamate | Dihydrofolate Reductase (DHFR) | 7.2 |

| Pemetrexed pentaglutamate | Glycinamide Ribonucleotide Formyltransferase (GARFT) | 65 |

The cytotoxic effect of pemetrexed is also evaluated by determining the half-maximal inhibitory concentration (IC50) in various cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) |

| MSTO-211H | Mesothelioma | 31.8 |

| TCC-MESO-2 | Mesothelioma | 32.3 |

Experimental Protocols

Dihydrofolate Reductase (DHFR) Inhibition Assay (Colorimetric)

This assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH by DHFR.

Materials:

-

DHFR Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)

-

Recombinant human DHFR enzyme

-

Dihydrofolate (DHF) substrate

-

NADPH

-

Pemetrexed (or other inhibitors)

-

96-well microplate

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare serial dilutions of pemetrexed in DHFR Assay Buffer.

-

In a 96-well plate, add the DHFR enzyme solution to each well.

-

Add the pemetrexed dilutions to the respective wells. Include a control well with buffer only (no inhibitor).

-

Pre-incubate the plate at room temperature for 10-15 minutes.

-

Prepare a reaction mixture containing DHF and NADPH in DHFR Assay Buffer.

-

Initiate the reaction by adding the reaction mixture to all wells.

-

Immediately measure the absorbance at 340 nm in kinetic mode, recording data every 15-30 seconds for 10-20 minutes.

Data Analysis:

-

Calculate the rate of reaction (decrease in absorbance over time) for each well.

-

Determine the percent inhibition for each pemetrexed concentration relative to the control.

-

Plot the percent inhibition against the logarithm of the pemetrexed concentration to determine the IC50 value.

Thymidylate Synthase (TS) Inhibition Assay (Spectrophotometric)

This assay measures the increase in absorbance at 340 nm resulting from the conversion of methylenetetrahydrofolate to dihydrofolate during the dUMP to dTMP conversion.

Materials:

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 2-mercaptoethanol)

-

Recombinant human TS enzyme

-

dUMP

-

(6R,S)-Tetrahydrofolate

-

Formaldehyde

-

Pemetrexed (or other inhibitors)

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction mixture containing all components except the enzyme in a cuvette.

-

Incubate the mixture at 30°C.

-

Initiate the reaction by adding the TS enzyme.

-

Monitor the increase in absorbance at 340 nm over time.

Data Analysis:

-

The rate of reaction is determined from the linear portion of the absorbance versus time plot.

-

Inhibition is assessed by comparing the reaction rates in the presence and absence of the inhibitor.

Cellular Uptake and Polyglutamation Assay

This assay typically utilizes radiolabeled pemetrexed to quantify its transport into cells and its subsequent conversion to polyglutamated forms.

Materials:

-

Cancer cell line of interest (e.g., NCI-H460)

-

Cell culture medium and reagents

-

Radiolabeled pemetrexed (e.g., [3H]pemetrexed)

-

Scintillation counter

Procedure:

-

Plate cells in culture dishes and allow them to adhere.

-

Incubate the cells with radiolabeled pemetrexed for various time points.

-

Wash the cells extensively with ice-cold buffer to remove extracellular drug.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter to determine uptake.

-

To analyze polyglutamation, the cell lysates can be subjected to high-performance liquid chromatography (HPLC) to separate the different polyglutamated forms of pemetrexed, followed by quantification of the radioactivity in each fraction.

Visualizing the Disruption of Folate Metabolism

The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.

Caption: Pemetrexed's multi-targeted inhibition of the folate metabolic pathway.

Caption: Cellular uptake and activation of pemetrexed via polyglutamation.

Caption: General experimental workflow for characterizing pemetrexed's activity.

Conclusion

This compound's multi-targeted inhibition of key folate-dependent enzymes, significantly enhanced by intracellular polyglutamation, provides a robust mechanism for disrupting the nucleotide synthesis required for cancer cell proliferation. A thorough understanding of its biochemical and cellular pharmacology, facilitated by the experimental approaches detailed in this guide, is crucial for the continued development and optimization of antifolate-based cancer therapies. This guide serves as a foundational resource for researchers dedicated to advancing the field of oncology through a deeper understanding of the intricate mechanisms of action of targeted chemotherapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Critical appraisal of pemetrexed in the treatment of NSCLC and metastatic pulmonary nodules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular, biochemical, and cellular pharmacology of pemetrexed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biochemical pharmacology of pemetrexed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thymidylate synthase as a determinant of pemetrexed sensitivity in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Architectures of Resistance: A Technical Guide to the Core Mechanisms of Pemetrexed Insensitivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pemetrexed, a multi-targeted antifolate chemotherapeutic agent, is a cornerstone in the treatment of non-squamous non-small cell lung cancer (NSCLC) and malignant pleural mesothelioma. By primarily inhibiting thymidylate synthase (TS), and to a lesser extent, other folate-dependent enzymes, pemetrexed disrupts the synthesis of nucleotide precursors, leading to cell cycle arrest and apoptosis. Despite its initial efficacy, the development of resistance is a significant clinical challenge, ultimately leading to treatment failure. Understanding the fundamental mechanisms that drive pemetrexed resistance is paramount for the development of novel therapeutic strategies to overcome this obstacle. This technical guide provides an in-depth exploration of the core molecular and cellular mechanisms of pemetrexed resistance, detailed experimental protocols for their investigation, and quantitative data to facilitate comparative analysis.

Core Mechanisms of Pemetrexed Resistance

The emergence of pemetrexed resistance is a multifactorial process, often involving a combination of alterations in drug transport, metabolism, target enzyme expression, and the activation of pro-survival signaling pathways.

Alterations in Drug Transport and Metabolism

The intracellular concentration of the active, polyglutamylated form of pemetrexed is a critical determinant of its cytotoxic activity. Resistance can arise from reduced drug uptake, enhanced efflux, or impaired polyglutamylation.

-

Reduced Drug Influx: Pemetrexed enters the cell primarily through the reduced folate carrier (RFC), encoded by the SLC19A1 gene.[1][2][3] Downregulation of SLC19A1 expression has been observed in pemetrexed-resistant NSCLC cell lines, leading to decreased intracellular accumulation of the drug.[1][2]

-

Enhanced Drug Efflux: ATP-binding cassette (ABC) transporters are a superfamily of membrane proteins that actively transport various substrates, including chemotherapeutic agents, out of the cell. Overexpression of specific ABC transporters, such as ABCC5 and ABCC11, has been shown to confer pemetrexed resistance by increasing its efflux.

-

Impaired Polyglutamylation: Once inside the cell, pemetrexed is converted to its more potent, polyglutamylated forms by the enzyme folylpolyglutamate synthetase (FPGS). This process enhances the intracellular retention of the drug and its inhibitory activity against target enzymes. Conversely, the enzyme gamma-glutamyl hydrolase (GGH) removes these glutamate residues, facilitating drug efflux. A decrease in FPGS expression or an increase in GGH activity can lead to reduced intracellular concentrations of polyglutamylated pemetrexed and subsequent resistance.

Upregulation of the Target Enzyme: Thymidylate Synthase (TS)

Thymidylate synthase (TS), encoded by the TYMS gene, is the primary target of pemetrexed. Increased expression of TS is a well-established mechanism of resistance. Higher levels of TS protein require higher intracellular concentrations of pemetrexed to achieve a sufficient level of enzyme inhibition and cytotoxicity. Gene amplification of TYMS is one mechanism leading to its overexpression in resistant cells.

Activation of Pro-Survival Signaling Pathways

Cancer cells can develop resistance to pemetrexed by activating signaling pathways that promote cell survival and proliferation, thereby counteracting the cytotoxic effects of the drug.

-

PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell growth, survival, and metabolism. Studies have shown that pemetrexed treatment can induce the activation of the Akt pathway, and sustained activation of this pathway is associated with resistance.

-

Hedgehog Pathway: The Hedgehog (HH) signaling pathway, which is crucial during embryonic development, can be aberrantly activated in cancer. Increased expression of HH signaling genes has been observed in pemetrexed-resistant NSCLC cells, and inhibition of this pathway can restore sensitivity to the drug.

-

FGF2-FGFR1 Pathway: Enhanced expression of fibroblast growth factor 2 (FGF2) and its receptor FGFR1 has been found in pemetrexed-resistant lung cancer cells, suggesting the involvement of this pathway in the resistance mechanism.

Epithelial-to-Mesenchymal Transition (EMT) and Cancer Stem Cells (CSCs)

-

Epithelial-to-Mesenchymal Transition (EMT): EMT is a cellular process where epithelial cells acquire mesenchymal characteristics, leading to increased motility, invasion, and resistance to apoptosis. An activated EMT program has been associated with pemetrexed resistance in NSCLC cell lines.

-

Cancer Stem Cells (CSCs): CSCs are a subpopulation of tumor cells with self-renewal capabilities that are thought to be responsible for tumor initiation, metastasis, and relapse. CSCs often exhibit inherent resistance to chemotherapy. Increased CSC activity and the expression of CSC-related proteins have been observed in pemetrexed-resistant NSCLC cells.

Quantitative Data on Pemetrexed Resistance

The following tables summarize quantitative data from various studies, providing a comparative overview of the changes observed in pemetrexed-resistant cells.

Table 1: IC50 Values of Pemetrexed in Parental and Resistant Cell Lines

| Cell Line | Parental IC50 (µM) | Resistant Subline | Resistant IC50 (µM) | Fold Resistance | Reference |

| PC-9 | Not Specified | PC-9/PEM | Not Specified | 2.2-14.3 | |

| A549 | Not Specified | A549 Sublines | Not Specified | 7.8-42.4 | |

| PC6 | Not Specified | PC6/MTA-0.4 | Not Specified | Not Specified | |

| PC6 | Not Specified | PC6/MTA-1.6 | Not Specified | Not Specified | |

| PC6 | Not Specified | PC6/MTA-4.0 | Not Specified | Not Specified | |

| MCF-7 | Not Specified | ABCC5 Knockout | 0.06 µg/mL | Not Applicable | |

| MCF-7 | Not Specified | ABCC5 Overexpression | 0.20 µg/mL | Not Applicable |

Table 2: Gene and Protein Expression Changes in Pemetrexed-Resistant Cells

| Gene/Protein | Cell Line | Change in Resistant Cells | Fold Change | Reference |

| TYMS (gene) | PC-9/PEM | Increased | Not Specified | |

| TYMS (gene) | PC6/MTA-1.6 & PC6/MTA-4.0 | Increased | Not Specified | |

| TYMS (gene) | MSTO-211H_R & TCC-MESO-2_R | Increased | >2 | |

| SLC19A1 (gene) | A549/PEM | Decreased | Not Specified | |

| SLC19A1 (gene) | Pemetrexed-resistant NSCLC | Decreased | Not Specified | |

| FPGS (gene) | PC6/MTA-1.6 | Decreased | Not Specified | |

| FPGS (gene) | Pemetrexed-resistant A549 | Decreased | Not Specified | |

| ABCC11 (gene & protein) | MTA-resistant lung cancer cells | Increased | Not Specified | |

| ABCC5 (protein) | MCF-7-ADR | Increased | 5.21 | |

| GLI1, GLI2, GLI3, PTCH1, SHH (genes) | Pemetrexed-resistant HCC827 | Increased | 3.7, 4.3, 3.5, Not Specified, 5.9 | |

| BMI1, CD44 (proteins) | Pemetrexed-resistant A549 | Increased | Not Specified |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate pemetrexed resistance.

Generation of Pemetrexed-Resistant Cell Lines

This protocol describes a common method for developing drug-resistant cell lines through continuous exposure to escalating concentrations of the drug.

Materials:

-

Parental cancer cell line of interest

-

Complete cell culture medium

-

Pemetrexed stock solution (e.g., 10 mM in DMSO)

-

Cell culture flasks or plates

-

Incubator (37°C, 5% CO₂)

-

Trypsin-EDTA

-

Phosphate-buffered saline (PBS)

-

Hemocytometer or automated cell counter

Procedure:

-

Determine the initial IC50 of the parental cell line: Perform a dose-response experiment (e.g., MTT assay) to determine the concentration of pemetrexed that inhibits 50% of cell growth.

-

Initial Exposure: Culture the parental cells in a medium containing a low concentration of pemetrexed (e.g., IC10 or IC20).

-

Stepwise Increase in Concentration: Once the cells have adapted and are proliferating at a normal rate, subculture them and increase the pemetrexed concentration by a small factor (e.g., 1.5-2 fold).

-

Monitoring and Maintenance: Continuously monitor the cells for growth and viability. Change the medium with fresh pemetrexed every 2-3 days.

-

Repeat Concentration Increase: Repeat step 3, gradually increasing the pemetrexed concentration over several months.

-

Characterization of Resistant Cells: Once the cells are able to proliferate in a significantly higher concentration of pemetrexed (e.g., 10-fold or higher than the parental IC50), characterize the resistant cell line by determining its new IC50 and analyzing the expression of resistance-related genes and proteins.

-

Cryopreservation: At each stage of increased resistance, it is advisable to cryopreserve a stock of the cells.